Propyl 3-methylbenzoate
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Overview
Description
Propyl 3-methylbenzoate: is an organic compound with the molecular formula C11H14O2. It is an ester derived from benzoic acid and propanol, characterized by a benzene ring substituted with a methyl group at the third position and a propyl ester group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the ester product .
Chemical Reactions Analysis
Types of Reactions: Propyl 3-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 3-methylbenzoic acid and propanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 3-methylbenzoic acid and propanol.
Reduction: 3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Propyl 3-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its reactivity and stability make it a valuable starting material for various chemical transformations .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the formulation of certain pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients .
Industry: The compound is widely used in the fragrance industry due to its pleasant aroma. It is also employed as a flavoring agent in the food industry and as a plasticizer in polymer production .
Mechanism of Action
The mechanism of action of propyl 3-methylbenzoate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The ester group can also undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and propanol, which may contribute to its biological activity .
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, used in fragrances and as a solvent.
Ethyl benzoate: An ester of benzoic acid and ethanol, also used in fragrances and as a flavoring agent.
Propyl benzoate: Similar to propyl 3-methylbenzoate but without the methyl group on the benzene ring.
Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs .
Properties
CAS No. |
6297-44-5 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
propyl 3-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-3-7-13-11(12)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
JDUCVMVPIZKWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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